Bicyclo[2.1.1]hexan-5-ol Bicyclo[2.1.1]hexan-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17609734
InChI: InChI=1S/C6H10O/c7-6-4-1-2-5(6)3-4/h4-7H,1-3H2
SMILES:
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol

Bicyclo[2.1.1]hexan-5-ol

CAS No.:

Cat. No.: VC17609734

Molecular Formula: C6H10O

Molecular Weight: 98.14 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.1.1]hexan-5-ol -

Specification

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
IUPAC Name bicyclo[2.1.1]hexan-5-ol
Standard InChI InChI=1S/C6H10O/c7-6-4-1-2-5(6)3-4/h4-7H,1-3H2
Standard InChI Key NBSWSEYQXKYYFW-UHFFFAOYSA-N
Canonical SMILES C1CC2CC1C2O

Introduction

Structural and Molecular Characteristics

Bicyclo[2.1.1]hexan-5-ol (molecular formula: C6H10O\text{C}_6\text{H}_{10}\text{O}, molecular weight: 98.14 g/mol) features a rigid, three-dimensional scaffold with significant ring strain due to its fused cyclopropane and cyclobutane moieties . The hydroxyl group at the 5-position introduces polarity and hydrogen-bonding capability, influencing both its reactivity and interactions in biological systems.

Stereochemical Considerations

The compound exhibits stereoisomerism, with the (1R,4S) configuration being a commonly studied enantiomer . Stereochemistry profoundly impacts its biological activity, as different enantiomers may interact distinctively with chiral biological targets. For instance, the (1R,4S) isomer’s spatial arrangement optimizes binding to certain enzymes, making it a preferred candidate in medicinal chemistry studies .

Synthetic Methodologies

SmI2_22-Mediated Transannular Pinacol Coupling

A two-step protocol developed by Shen et al. (2024) involves:

  • SmI2_2-Mediated Radical Coupling: Cyclobutanedione derivatives undergo single-electron reduction by SmI2_2, forming ketyl radicals that dimerize to yield bicyclic vicinal diols .

  • Acid-Catalyzed Pinacol Rearrangement: The diols are treated with p-TsOH, triggering a 1,2-alkyl shift to produce bicyclo[2.1.1]hexan-2-ones, which are subsequently reduced to the alcohol .

This method achieves moderate to high yields (45–78%) and accommodates diverse substituents, including alkyl and aryl groups .

[2+2] Cycloaddition of 1,5-Dienes

Photochemical [2+2] cycloaddition of 1,5-dienes offers an alternative route, leveraging light-induced reactivity to form the bicyclic framework. While less stereoselective than pinacol coupling, this approach is advantageous for substrates sensitive to strong acids or reductants.

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Stereoselectivity
SmI2_2 Pinacol RouteSmI2_2, p-TsOH, THF45–78High
[2+2] CycloadditionUV Light, Solvent30–65Moderate

Chemical Reactivity and Transformations

Ring-Opening Reactions

The strained bicyclic system undergoes regioselective ring-opening under acidic or basic conditions. For example, treatment with H2_2SO4_4 cleaves the cyclopropane ring, yielding linear ketones or alcohols depending on the reaction milieu.

Functional Group Modifications

  • Oxidation: The hydroxyl group is oxidized to a ketone using CrO3_3 or KMnO4_4, yielding bicyclo[2.1.1]hexan-5-one.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) saturates the cyclopropane rings, producing decalin-like structures.

Applications in Medicinal Chemistry

Bioisosteric Replacement

Bicyclo[2.1.1]hexan-5-ol serves as a bioisostere for phenolic groups, mimicking their electronic and steric profiles while enhancing metabolic stability. For example, it has been used to replace the phenol moiety in nitazoxanide, resulting in a derivative with improved pharmacokinetics and retained antiparasitic activity .

Conformational Restriction in Drug Design

The rigid scaffold restricts rotational freedom, enabling precise positioning of pharmacophoric groups. This property has been exploited in designing protease inhibitors, where the bicyclic core maintains optimal binding geometry.

Industrial and Research Applications

Material Science

The compound’s strain energy (estimated at 25–30 kcal/mol) makes it a candidate for high-energy materials. Derivatives have been explored as precursors to polymers with tailored thermal stability.

Catalysis

Bicyclo[2.1.1]hexan-5-ol derivatives act as ligands in asymmetric catalysis. For instance, Rh complexes incorporating this scaffold achieve enantiomeric excesses >90% in hydrogenation reactions.

Future Directions

  • Scalable Synthesis: Developing continuous-flow photochemical reactors could improve the scalability of [2+2] cycloaddition methods.

  • Targeted Drug Delivery: Functionalizing the hydroxyl group with prodrug moieties may enhance tissue-specific uptake.

  • Computational Modeling: Machine learning models predicting substituent effects on ring strain could accelerate derivative optimization .

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